2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile
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Overview
Description
2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile is an organic compound with the molecular formula C12H8N2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile typically involves the condensation reaction between thiophene-3-carbonitrile and benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarbonitrile: A simpler derivative of thiophene with a nitrile group.
Benzylideneaminothiophene: Similar structure but lacks the nitrile group.
Thiophene-3-carboxaldehyde: Contains an aldehyde group instead of a nitrile.
Uniqueness
2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile is unique due to the presence of both the phenylmethylidene and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H8N2S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-(benzylideneamino)thiophene-3-carbonitrile |
InChI |
InChI=1S/C12H8N2S/c13-8-11-6-7-15-12(11)14-9-10-4-2-1-3-5-10/h1-7,9H |
InChI Key |
JEYBJXWNEMEKFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(C=CS2)C#N |
Origin of Product |
United States |
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